phenyl 4-{[2-(naphthalen-1-yl)acetamido]methyl}piperidine-1-carboxylate

Molecular Properties Drug Design Permeability

This exact CAS 1235058-64-6 structure is essential for reproducible SAR studies. The phenyl carbamate terminus fundamentally controls logP, metabolic stability, and hydrogen-bonding—substituting it with a methyl carbamate alters MW by >60 g/mol and shifts target selectivity. Aligned with CA-2453383-A1 (NR2B), integrin αvβ3/αvβ5, and BChE inhibitor chemotypes, it is a privileged scaffold for neurological, osteoporosis, and cardiovascular programs. Procure only the authentic compound to preserve data integrity.

Molecular Formula C25H26N2O3
Molecular Weight 402.5 g/mol
CAS No. 1235058-64-6
Cat. No. B6587942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl 4-{[2-(naphthalen-1-yl)acetamido]methyl}piperidine-1-carboxylate
CAS1235058-64-6
Molecular FormulaC25H26N2O3
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C(=O)OC4=CC=CC=C4
InChIInChI=1S/C25H26N2O3/c28-24(17-21-9-6-8-20-7-4-5-12-23(20)21)26-18-19-13-15-27(16-14-19)25(29)30-22-10-2-1-3-11-22/h1-12,19H,13-18H2,(H,26,28)
InChIKeyCKYPCYPPXHEBBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 4-{[2-(naphthalen-1-yl)acetamido]methyl}piperidine-1-carboxylate (CAS 1235058-64-6) – Structural Class and Basic Identity for Procurement Decisions


Phenyl 4-{[2-(naphthalen-1-yl)acetamido]methyl}piperidine-1-carboxylate (CAS 1235058-64-6) is a synthetic small molecule belonging to the piperidine-1-carboxylate class, characterized by a phenyl carbamate moiety linked via a methylene spacer to a 2-(naphthalen-1-yl)acetamide group. Its molecular formula is C25H26N2O3 with a molecular weight of 402.5 g/mol . The compound is supplied as a research-grade chemical for use as a synthetic intermediate or a pharmacological probe in early-stage drug discovery programs, typically offered at ≥95% purity . Its structure combines a lipophilic naphthalene scaffold with a hydrogen-bond-capable acetamide linker and a terminal phenyl carbamate, a motif that appears across multiple patent families targeting diverse biological receptors and enzymes [1].

Why Generic Substitution Is Not Advisable for Phenyl 4-{[2-(naphthalen-1-yl)acetamido]methyl}piperidine-1-carboxylate: Critical Structural and Functional Divergence


Within the piperidine-1-carboxylate chemical series, substitution of the terminal ester or amide group is not a conservative change but a fundamental alteration of molecular properties. The target compound’s phenyl carbamate group dictates its lipophilicity, metabolic stability, and hydrogen-bonding capacity in ways that directly impact target engagement and pharmacokinetic profiles. Replacing the phenyl carbamate with a methyl carbamate (as in the close analog methyl 4-((2-(naphthalen-1-yl)acetamido)methyl)piperidine-1-carboxylate) changes the molecular weight by over 60 g/mol (340.4 vs. 402.5 g/mol) and alters logP, potentially shifting membrane permeability and off-target binding profiles . Patent literature on structurally related piperidine derivatives demonstrates that even minor modifications to the carbamate/amide substituent can switch selectivity between receptor subtypes or enzyme isoforms, rendering generic replacement scientifically unsound [1]. Procurement of the exact CAS 1235058-64-6 structure is therefore essential to maintain the integrity of structure-activity relationship (SAR) studies and to ensure reproducibility of biological data.

Quantitative Differentiation Evidence for Phenyl 4-{[2-(naphthalen-1-yl)acetamido]methyl}piperidine-1-carboxylate Against Its Closest Analogs


Molecular Weight and Lipophilicity Differentiation from Methyl Carbamate Analog

The target compound, phenyl 4-{[2-(naphthalen-1-yl)acetamido]methyl}piperidine-1-carboxylate, exhibits a molecular weight of 402.5 g/mol, which is 62.1 g/mol higher than the methyl carbamate analog (340.4 g/mol) . This increase, driven by the phenyl ring, corresponds to a calculated increase in cLogP of approximately 1.2 log units when compared to the methyl analog using standard computational methods [1]. Such a difference in lipophilicity directly impacts membrane permeability and metabolic stability profiles, making these two compounds non-interchangeable in cellular assays.

Molecular Properties Drug Design Permeability

Regiochemical and Hydrogen-Bonding Profile Versus Alkyl Carbamate Analogs

The phenyl carbamate moiety in the target compound provides a distinct hydrogen-bond acceptor pharmacophore compared to alkyl carbamates (e.g., methyl, ethyl). Patent CA-2453383-A1, which covers a related series of piperidine-based NMDA receptor NR2B antagonists, demonstrates that substitution at the piperidine nitrogen with phenyl-containing groups is critical for achieving high NR2B selectivity and potency, with IC50 values for NR2B < 50 nM for certain phenyl-substituted analogs, whereas simple alkyl substitution often yields >10-fold loss in potency and reduced subtype selectivity [1]. Although the exact target compound is not explicitly claimed, the scaffold similarity supports the inference that the phenyl carbamate configuration is a key determinant of target affinity.

Medicinal Chemistry SAR Receptor Binding

Purity and Consistency Data Relative to In-House Synthesis

Commercially sourced phenyl 4-{[2-(naphthalen-1-yl)acetamido]methyl}piperidine-1-carboxylate is consistently supplied at ≥95% purity as verified by HPLC or LC-MS . In contrast, in-house synthetic batches of similar naphthalene-piperidine hybrids often exhibit variable purity levels between 85% and 95% due to challenging chromatographic separations of regioisomeric impurities [1]. The guaranteed 95% purity threshold ensures batch-to-batch reproducibility in biological assays and eliminates the need for additional purification before use.

Quality Control Reproducibility Analytical Chemistry

Optimal Research and Industrial Application Scenarios for Phenyl 4-{[2-(naphthalen-1-yl)acetamido]methyl}piperidine-1-carboxylate Based on Differentiated Properties


NMDA Receptor NR2B Subtype Antagonist Screening and SAR Campaigns

The compound’s structural alignment with the CA-2453383-A1 patent series, which highlights the importance of aryl carbamate substitution for NR2B selectivity, makes it a strong candidate for inclusion in focused compound libraries targeting the NR2B subtype of the NMDA receptor [1]. Its phenyl carbamate group is predicted to confer higher potency than alkyl carbamate analogs, positioning it as a valuable tool compound for hit-to-lead optimization in neurological disorder research.

Integrin Antagonist Probe Design (αvβ3/αvβ5)

Compounds sharing the C25H26N2O3 formula, such as SB-265123, have established activity as integrin αvβ3/αvβ5 antagonists with applications in osteoporosis [2]. While the target compound differs in scaffold topology, its naphthalene-acetamide-piperidine core may engage the same metal-ion-dependent adhesion site (MIDAS) motif, justifying its evaluation as a structural probe or a negative control in integrin binding assays.

Butyrylcholinesterase (BChE) Selective Inhibitor Development

The structurally related compound N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide has been characterized as a selective butyrylcholinesterase inhibitor [3]. Given the target compound’s identical naphthalen-1-yl acetamide recognition element, it can serve as a next-generation scaffold for developing BChE-selective inhibitors with improved drug-like properties, particularly in programs targeting Alzheimer’s disease where BChE selectivity over acetylcholinesterase is desired.

Renin Inhibitor Fragment-Based Drug Discovery

Patent literature on naphthalenyl piperidines as renin inhibitors (US application 10/023679) demonstrates that the naphthalene-piperidine scaffold is a privileged chemotype for aspartyl protease inhibition [4]. The target compound’s phenyl carbamate terminus may occupy the S1' pocket of renin differently than the benzyl or substituted phenyl groups described in the original patent, offering a novel vector for fragment growing and lead optimization in hypertension and cardiovascular disease programs.

Quote Request

Request a Quote for phenyl 4-{[2-(naphthalen-1-yl)acetamido]methyl}piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.